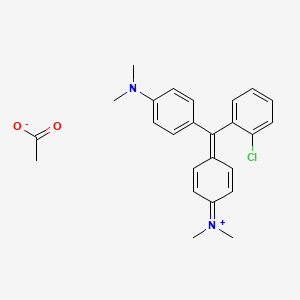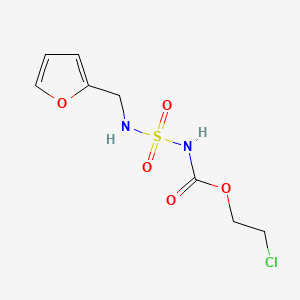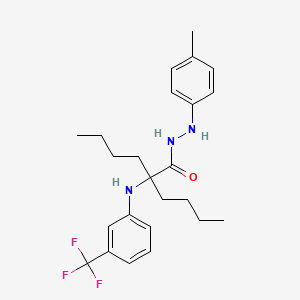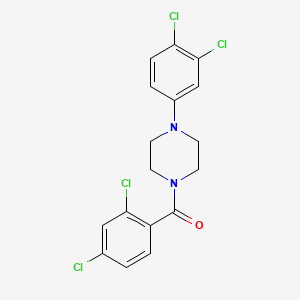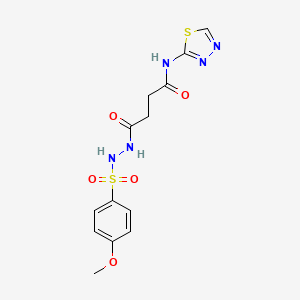
Furo(2,3-b)quinolin-8-ol, 4-methoxy-, acetate (ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furo(2,3-b)quinolin-8-ol, 4-methoxy-, acetate (ester) is a quinoline alkaloid that is furo[2,3-b]quinoline substituted by a methoxy and a hydroxy group at positions 4 and 8, respectively . This compound is known for its interesting pharmaceutical and biological activities, making it valuable in drug research and development .
Méthodes De Préparation
The preparation of Furo(2,3-b)quinolin-8-ol, 4-methoxy-, acetate (ester) can be achieved through various synthetic routes. One common method involves the reaction of furo[2,3-b]quinolin-8-one with methanol to obtain 4-methoxyfuro[2,3-b]quinolin-8-ol . This compound can form a series of crystalline salts and derivatives, including the hydrochloride, picrate, acetyl derivative, and methyl derivative .
Analyse Des Réactions Chimiques
Furo(2,3-b)quinolin-8-ol, 4-methoxy-, acetate (ester) undergoes several types of organic chemical reactions, including esterification, etherification, oxidation, and reduction reactions . Common reagents and conditions used in these reactions include dichloromethane, chiral catalysts, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used in the synthesis of related heterocyclic compounds . In biology and medicine, it has been studied for its potential as a phosphodiesterase inhibitor, which could have implications for treating various diseases. Additionally, it has applications in the pharmaceutical industry due to its unique biological activities .
Mécanisme D'action
The mechanism of action of Furo(2,3-b)quinolin-8-ol, 4-methoxy-, acetate (ester) involves its interaction with molecular targets such as phosphodiesterase enzymes. By inhibiting these enzymes, the compound can modulate various biological pathways, leading to its observed effects. The specific molecular targets and pathways involved depend on the context of its use in research and development .
Comparaison Avec Des Composés Similaires
Furo(2,3-b)quinolin-8-ol, 4-methoxy-, acetate (ester) can be compared with other similar compounds such as gamma-fagarine, skimmianine, and evolitrine. These compounds share structural similarities but differ in their specific substituents and biological activities. The uniqueness of Furo(2,3-b)quinolin-8-ol, 4-methoxy-, acetate (ester) lies in its specific methoxy and hydroxy substitutions, which contribute to its distinct pharmacological properties.
Propriétés
IUPAC Name |
(4-methoxyfuro[2,3-b]quinolin-8-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-8(16)19-11-5-3-4-9-12(11)15-14-10(6-7-18-14)13(9)17-2/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOQHBJRGGZMML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1N=C3C(=C2OC)C=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177087 |
Source


|
| Record name | Furo(2,3-b)quinolin-8-ol, 4-methoxy-, acetate (ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2255-54-1 |
Source


|
| Record name | Furo(2,3-b)quinolin-8-ol, 4-methoxy-, acetate (ester) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002255541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furo(2,3-b)quinolin-8-ol, 4-methoxy-, acetate (ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
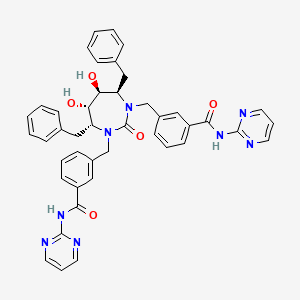
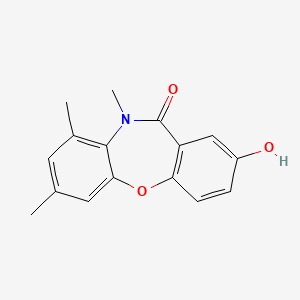
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-1-hydroxytridec-5-en-7,9,11-triyn-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12782931.png)
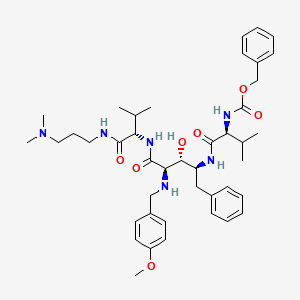
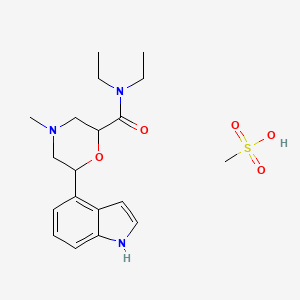
![11,12-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-1(13),2(10),4,6,8,11,16,18,20-nonaen-3-one](/img/structure/B12782945.png)
